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Erythrityl tetranitrate

Cat. No.: B1671062
CAS No.: 7297-25-8
M. Wt: 302.11 g/mol
InChI Key: SNFOERUNNSHUGP-ZXZARUISSA-N
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Description

Historical Context and Evolution of Academic Interest

The journey of erythrityl tetranitrate from its initial synthesis to its current status as a subject of intensive research is a fascinating narrative of scientific discovery and technological advancement.

This compound was first synthesized in 1849 by the Scottish chemist John Stenhouse. wikipedia.orguva.nlat.ua This discovery occurred shortly after he identified its precursor, erythritol (B158007). wikipedia.org Stenhouse noted its explosive characteristics, though an accurate chemical formula was not proposed at the time due to the yet-to-be-precisely-determined atomic weights. wikipedia.org Early research also touched upon its potential as a vasodilator, with investigations into this property dating back to 1895. wikipedia.orgnih.gov

Initial chemical characterization identified ETN as a white, odorless, crystalline solid. wikipedia.orgbibliotekanauki.pl It is the nitrate (B79036) ester of erythritol, where each of the four hydroxyl groups in erythritol is converted to a nitrate ester. nih.gov This structure is chemically analogous to other well-known nitrate esters like pentaerythritol (B129877) tetranitrate (PETN) and nitroglycerin. researchgate.netacs.orgnih.gov

Despite its early discovery, widespread research and commercial application of this compound were significantly hampered by the limited availability and high cost of its precursor, erythritol. wikipedia.orgpsu.edu For a long time, erythritol was primarily extracted from natural sources like seaweed, algae, and lichens, making its large-scale production economically unviable. psu.edu This difficulty in synthesis led to ETN being largely overlooked in favor of other explosives. psu.edu A patent for the production of ETN was granted to DuPont in 1928, but the compound was never commercialized due to these synthetic challenges. wikipedia.orggoogle.com

A significant shift in research interest occurred in the 1990s with the advent of genetically-engineered yeasts, which enabled the cost-effective and large-scale production of erythritol from the fermentation of glucose derived from corn starch. wikipedia.orgosti.gov This newfound accessibility of the precursor made the synthesis of ETN economically feasible and led to a resurgence in academic and practical interest in its properties, particularly as a potential homemade explosive (HME). uva.nlat.uabibliotekanauki.pl

Much of the research on this compound has been conducted within a comparative framework, primarily contrasting its properties with those of pentaerythritol tetranitrate (PETN) and nitroglycerin (NG). researchgate.netacs.orgnih.gov These comparisons are crucial for understanding its potential applications and handling characteristics.

ETN is structurally similar to PETN, with both being tetranitrate esters of polyhydric alcohols. wikipedia.orgpsu.edu However, ETN is considered to be slightly more sensitive to friction and impact than PETN. wikipedia.orgresearchgate.net In terms of explosive performance, ETN exhibits a high velocity of detonation, comparable to that of PETN. wikipedia.orgresearchgate.net One notable advantage of ETN over PETN is its positive oxygen balance, meaning it contains sufficient oxygen to fully oxidize all of its carbon and hydrogen upon detonation, releasing free oxygen in the process. wikipedia.org

PropertyThis compound (ETN)Pentaerythritol Tetranitrate (PETN)Nitroglycerin (NG)
Chemical Formula C₄H₆N₄O₁₂ wikipedia.orgC₅H₈N₄O₁₂ wikipedia.orgC₃H₅N₃O₉
Molar Mass 302.11 g/mol nih.gov316.14 g/mol 227.09 g/mol
Melting Point 61 °C wikipedia.org141.3 °C wikipedia.org13.5 °C
Detonation Velocity ~8200 m/s wikipedia.org~8400 m/s~7700 m/s
Oxygen Balance +5.3% wikipedia.org-10.1%+3.5%
Impact Sensitivity More sensitive than PETN wikipedia.orgpsu.eduLess sensitive than ETN psu.eduVery sensitive
Friction Sensitivity More sensitive than PETN wikipedia.orgLess sensitive than ETNVery sensitive

Contemporary Significance in Chemical Science and Energetic Materials Research

In the modern era, this compound continues to be a subject of significant scientific inquiry, offering valuable insights into fundamental chemical principles and driving advancements in analytical techniques.

The study of this compound provides fundamental insights into the chemistry of nitrate esters, particularly concerning their thermal stability and decomposition pathways. Research has shown that ETN has a lower thermal stability compared to PETN, despite its ability to exist in a molten state. researchgate.netacs.orguri.edu The decomposition of ETN is understood to begin with the unimolecular homolytic cleavage of the O–NO₂ bonds. acs.orguri.edu

Computational and experimental studies have elucidated the kinetic parameters of ETN's thermal decomposition. acs.orguri.edu The decomposition products are primarily formed by the loss of NO₂, which can lead to an auto-catalytic decomposition process. uri.edu Understanding these decomposition mechanisms is critical for assessing the stability and safety of ETN and other related energetic materials.

The increased interest in this compound, particularly as a potential improvised explosive, has spurred the development of advanced analytical methods for its detection and characterization. uva.nlnih.govresearchgate.net Techniques such as Fourier-transform infrared (FTIR) and Raman spectrometry, along with nuclear magnetic resonance (NMR) spectroscopy, have been employed for detailed structural analysis. nih.govresearchgate.net

Mass spectrometry-based methods have proven particularly valuable. Techniques like liquid chromatography-mass spectrometry (LC-MS) and direct analysis in real time mass spectrometry (DART-MS) allow for the sensitive and selective detection of ETN, even at trace levels. psu.edunist.govrsc.org These methods are also crucial for forensic analysis, enabling the identification of impurities and byproducts in homemade ETN samples. uva.nlresearchgate.netnih.gov The impurity profiles, which can include partially nitrated erythritol species like erythritol trinitrate (ETriN), can provide valuable intelligence for linking different samples or predicting post-synthesis work-up procedures. researchgate.netnih.gov

Analytical TechniqueApplication in ETN Research
Fourier-Transform Infrared (FTIR) Spectroscopy Structural characterization and identification of functional groups. nih.govresearchgate.net
Raman Spectrometry Complements FTIR for vibrational analysis and structural elucidation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis, including ¹H, ¹³C, and ¹⁵N NMR. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of ETN and its impurities for forensic attribution. uva.nlpsu.eduresearchgate.netnih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) Rapid, direct, and sensitive trace detection of ETN from various surfaces. nist.govrsc.org
X-ray Diffraction (XRD) Determination of crystal structure and density. researchgate.net

Theoretical and Computational Chemistry Contributions to Energetic Performance Prediction

Computational chemistry has become an indispensable tool for investigating the properties of energetic materials like this compound (ETN). osti.gov Theoretical methods provide insights into molecular and crystalline properties, decomposition mechanisms, and energetic performance, often complementing or guiding experimental work. uri.eduacs.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in predicting the behavior of ETN under various conditions. nih.govnih.gov

DFT calculations, for instance, have been employed to predict the vibrational modes of ETN, which are essential for its spectroscopic identification. nih.gov Studies using the B3LYP/6-311G(d,p) level of theory have been conducted to investigate the thermal decomposition pathways of ETN in the gas phase. uri.edu These calculations help in understanding the initial steps of decomposition, which is critical for assessing thermal stability. uri.eduacs.org It has been found that the decomposition of ETN likely begins with the cleavage of the O-NO2 bond. uri.edu

Molecular dynamics simulations, often utilizing specialized force fields like the nonpolarizable force field for alkyl nitrates developed by Borodin et al. or the reactive force field (ReaxFF), have been used to calculate a range of properties for crystalline and liquid ETN. nih.govacs.org These simulations can predict structural properties such as lattice parameters and the isothermal compression curve, which describes how the material's volume changes under pressure. nih.govacs.org For instance, MD simulations have successfully predicted the density and lattice parameters of single-crystal ETN, showing good agreement with experimental data across a range of temperatures. nih.govresearchgate.net

One key area of computational research is the prediction of detonation properties. Thermochemical codes like Cheetah are used to predict performance parameters such as detonation velocity and pressure by utilizing data like the heat of formation and crystal density, which can themselves be derived from quantum chemical calculations. at.ua For ETN, the theoretical explosive performance has been shown to be comparable to that of PETN. at.uaresearchgate.net

The table below summarizes some of the computationally predicted properties of ETN, often compared with its structural analog, PETN.

PropertyPredicted Value / FindingComputational MethodReference
Crystal Density1.827 g cm⁻³Single-crystal X-ray diffraction analysis researchgate.net
Decomposition MechanismInitiated by unimolecular homolytic cleavage of O-NO2 bonds.DFT (B3LYP/6-311G(d,p)) uri.edu
Global Activation Energy of Decomposition104.3 kJ/molJoint experimental and computational study uri.eduacs.org
Detonation Velocity (Calculated)8.706 km s⁻¹Cheetah 7.0 at.ua
Detonation Velocity (Comparison)99% that of PETN in the same test setup.Not specified researchgate.net
Isothermal CompressionCalculated up to 20 GPa, compared with DFT cold curve.MD (Borodin force field), DFT acs.org
Lattice ParametersGood agreement with experimental values; errors for DFT calculations are no more than 1%.MD (Borodin force field), DFT nih.gov

Furthermore, computational studies have explored the hydrostatic compression of ETN, revealing how its lattice parameters change under pressure. acs.org Both MD and DFT calculations show consistent changes in lattice parameters with increasing hydrostatic pressure. acs.org These theoretical investigations are crucial for developing equations of state (EOS) and thermomechanical models for ETN, which are essential for predicting its behavior under the extreme conditions of detonation. nih.govresearchgate.net

The table below presents a comparison of calculated detonation parameters for ETN and related explosives from the Cheetah 7.0 suite of programs.

CompoundCalculated Detonation Velocity (km s⁻¹)Calculated Detonation Pressure (GPa)Reference
This compound (ETN)8.706Not specified in snippet, but compared to others at.ua
Pentaerythritol Tetranitrate (PETN)8.843Not specified in snippet, but compared to others at.ua
Cyclotrimethylene Trinitramine (RDX)8.727Not specified in snippet, but compared to others at.ua
Xylitol Pentanitrate (XPN)8.78032.6 at.ua

These computational contributions are vital for a thorough understanding of ETN's properties, providing data that can be difficult or hazardous to obtain experimentally and offering a predictive framework for the performance of this and other novel energetic materials. uri.edudiva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O12 B1671062 Erythrityl tetranitrate CAS No. 7297-25-8

Properties

IUPAC Name

[(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate
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InChI

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2/t3-,4+
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InChI Key

SNFOERUNNSHUGP-ZXZARUISSA-N
Source PubChem
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Canonical SMILES

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
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Isomeric SMILES

C([C@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

C4H6N4O12
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DSSTOX Substance ID

DTXSID9022990
Record name Erythrityl tetranitrate
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Molecular Weight

302.11 g/mol
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Physical Description

Solid
Record name Erythrityl Tetranitrate
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Solubility

1.95e-01 g/L
Record name Erythrityl Tetranitrate
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CAS No.

7297-25-8
Record name Erythrityl tetranitrate
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Record name ERYTHRITYL TETRANITRATE
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Melting Point

61 °C
Record name Erythrityl tetranitrate
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Synthetic Methodologies and Precursor Chemistry of Erythrityl Tetranitrate

Chemical Nitration Pathways of Erythritol (B158007) Precursors

The production of Erythrityl Tetranitrate involves the reaction of erythritol with a nitrating agent. The most common methods utilize either a mixture of nitric and sulfuric acids or a combination of a nitrate (B79036) salt and sulfuric acid. wikipedia.orgnih.gov These processes are exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. prepchem.comyoutube.com

Mixed Acid Nitration Reaction Mechanisms and Optimization

The mixed acid method is a frequently employed route for the synthesis of ETN. uva.nl This process involves treating erythritol with a mixture of concentrated nitric acid and concentrated sulfuric acid.

The reaction mechanism proceeds through the protonation of nitric acid by the stronger sulfuric acid, leading to the formation of the nitronium ion (NO₂⁺), which is a powerful electrophile. nih.gov The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the esterification and preventing the reverse reaction, thus driving the equilibrium towards the formation of the tetranitrate product. nih.gov

Postulated Nitration Mechanism of Erythritol nih.gov

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The alcohol groups of erythritol act as nucleophiles, attacking the electrophilic nitronium ion. R-OH + NO₂⁺ → R-ONO₂ + H⁺

Esterification: This process is repeated for all four hydroxyl groups on the erythritol molecule.

Optimization of this reaction involves careful control over several parameters to maximize yield and purity. Key variables include the ratio of acids, temperature, and reaction time. One established procedure involves cooling a mixture of 70% nitric acid and 98% sulfuric acid in an ice bath before the addition of erythritol. acs.org Another method describes dissolving erythritol in concentrated sulfuric acid first, then adding this solution to concentrated nitric acid while maintaining a temperature between 40 and 60°C. google.com A modified mixed acid method for synthesizing the partially nitrated intermediate, erythritol trinitrate, involved adding fuming nitric acid to concentrated sulfuric acid on an ice bath, followed by the addition of erythritol and maintaining the temperature at 0°C for 50 minutes. uva.nl

ParameterConditionRationale
Acid Ratio Excess sulfuric acidActs as a catalyst and dehydrating agent, shifting equilibrium towards product formation. nih.gov
Temperature Typically 0-25°C, though some methods use 40-60°CControls reaction rate and minimizes decomposition and side reactions. prepchem.comyoutube.comgoogle.com
Reaction Time 30 minutes to several hoursEnsures complete nitration of all four hydroxyl groups. nih.govprepchem.comgoogle.com
Addition Order Erythritol added to pre-mixed, cooled acidsPrevents localized overheating and potential runaway reactions. acs.org

Nitrate Salt Nitration Processes and Reaction Parameters

An alternative to the use of concentrated nitric acid is the nitrate salt route. wikipedia.org This method involves dissolving a nitrate salt, such as ammonium (B1175870), sodium, or potassium nitrate, in concentrated sulfuric acid, to which erythritol is then added. nih.govosti.govhsdl.org This pathway is often utilized when strong nitric acid is less accessible. hsdl.org

In this process, the sulfuric acid reacts with the nitrate salt to generate nitric acid in situ, which is then protonated to form the nitronium ion for the nitration of erythritol. nih.gov This method is considered to have milder nitrating conditions compared to the mixed acid route. nih.gov

Key reaction parameters for this method also require careful control. The temperature is typically maintained between 15-25°C. uva.nlosti.gov One procedure specifies dissolving ammonium nitrate in 98% H₂SO₄ in an ice bath, followed by the slow addition of erythritol while keeping the temperature around 15°C and stirring for approximately one hour. osti.gov Another variation involves heating sulfuric acid to 30-35°C, adding potassium nitrate while keeping the temperature below 40°C, cooling the mixture to 15-18°C, and then slowly adding erythritol. uva.nl

ParameterConditionRationale
Nitrate Salt Ammonium, Potassium, or Sodium NitratePrecursor for in situ generation of nitric acid. nih.govosti.gov
Sulfuric Acid Concentrated (e.g., 98%)Reacts with the nitrate salt and acts as a dehydrating agent. nih.govosti.gov
Temperature Typically 15-25°CBalances reaction rate with safety and stability. uva.nlosti.gov
Reaction Time ~1 hourAllows for the complete nitration of erythritol. nih.govosti.gov

Exploration of Alternative Nitrating Agents (e.g., Acetyl Nitrate)

Research has explored other nitrating agents for the synthesis of ETN and its derivatives. Acetyl nitrate (CH₃C(O)ONO₂), formed from the reaction of nitric acid and acetic anhydride (B1165640), is one such alternative. acs.orgwikipedia.org This reagent can be used for the nitration of alcohols. acs.org One study produced an ETN sample via the acetyl nitrate route by mixing acetic acid and acetic anhydride with fuming nitric acid for the nitration of erythritol. uva.nl The synthesis of a mixed azide/nitrate ester derivative of ETN was also achieved through nitration using nitric acid and acetic anhydride. acs.org

Other powerful nitrating agents include dinitrogen pentoxide (N₂O₅), which is noted as an effective and eco-friendly alternative to mixed acids for aromatic nitrations. nih.gov While its specific application in ETN synthesis is not as commonly documented, its high reactivity suggests potential applicability.

Forensic Chemical Attribution of this compound Synthesis

Forensic analysis of ETN aims to link a sample to a specific synthesis method or batch of precursor chemicals. researchgate.net This is achieved by examining the unique chemical signatures left by the synthesis process, such as impurities and isotopic ratios. nih.govresearchgate.net

Characterization of Partially Nitrated Impurities for Synthesis Route Discrimination

During the synthesis of ETN, incomplete nitration of the erythritol molecule is common, leading to the formation of various partially nitrated impurities. osti.govresearchgate.net These include erythritol trinitrate (ETriN), erythritol dinitrate (EDiN), and erythritol mononitrate (EMN). researchgate.net The presence and relative abundance of these impurities can provide clues about the synthesis conditions. nih.gov

Advanced analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), are used to identify and quantify these impurities. osti.govresearchgate.net Studies have identified up to 12 different impurities related to ETN synthesis. osti.govosti.gov Researchers have synthesized pure standards of specific isomers, such as erythritol-1,4-dinitrate (1,4-EDiN) and erythritol-1,2,4-trinitrate (1,2,4-ETriN), to confirm their presence in synthesized ETN samples. researchgate.net

It has been observed that even when similar synthesis routes are used, batches from different production locations can exhibit different impurity profiles, highlighting the variability in homemade explosive production. researchgate.net For instance, significant differences in the levels of ETriN were observed between two sample sets produced by different laboratories. researchgate.net Another identified impurity is a partially nitrated sulfate-substituted erythritol, which is theorized to form from the incomplete displacement of a sulfate (B86663) group during nitration. researchgate.netosti.gov However, some research has indicated that due to the inherent variability in ETN synthesis, using HPLC to determine the source of synthesis materials can be unreliable. researchgate.net

Impurity ClassSpecific Compounds IdentifiedSignificance
Partially Nitrated Erythritol trinitrate (ETriN), Erythritol dinitrate (EDiN), Erythritol mononitrate (EMN)Ratios can indicate reaction conditions (e.g., time, temperature, acid concentration). nih.govresearchgate.net
Sulfate-Substituted Partially nitrated erythritol with a sulfate groupMay indicate the use of sulfuric acid in the synthesis process. osti.gov

Control of Reaction Conditions and Product Purity

The successful synthesis of this compound (ETN) with high purity and yield is critically dependent on the precise control of reaction parameters. Key factors that significantly influence the nitration process include temperature and the efficiency of agitation. Following the primary synthesis, purification is essential to remove residual acids and other impurities, which is typically achieved through recrystallization.

Maintaining an optimal temperature range during the nitration of erythritol is crucial to prevent undesirable side reactions, such as oxidation and the formation of lower nitrates, which can reduce the yield and purity of the final product. The reaction is highly exothermic, necessitating effective cooling to manage the heat generated.

Different synthetic procedures report slight variations in optimal temperature control. One method involves dissolving erythritol in concentrated sulfuric acid while keeping the temperature from rising above 40 to 50°C to prevent carbonization google.com. In another approach, the nitrating mixture is cooled in an ice bath, and erythritol is added slowly to maintain a temperature of approximately 15°C osti.gov. Other procedures employ even lower temperatures, keeping the mixture below 10°C during the preparation of the mixed acid and at 0°C for a period after the erythritol is added uva.nl. Conversely, a modification of the mixed acid procedure involves a slight increase in temperature to 35°C with continuous stirring for an hour uva.nl.

The consistency of the reaction mixture can become a significant issue, as it tends to thicken considerably, impeding effective mixing sciencemadness.org. Inadequate stirring can lead to localized overheating and incomplete nitration. Manual stirring can be difficult, resulting in a thick, creamy mixture sciencemadness.orgscribd.com. The use of strong mechanical overhead stirring has been shown to be an effective solution, keeping the reaction mixture pourable and preventing it from "setting up" sciencemadness.org. This improved agitation promotes homogeneity, resulting in smaller ETN crystals and preventing nitration products from accumulating on unreacted erythritol particles, which can lead to equivalent or improved yields compared to manual stirring sciencemadness.org.

Table 1: Influence of Reaction Conditions on this compound Synthesis

Parameter Condition Observation/Outcome Source(s)
Temperature Maintained at ~15°C during erythritol addition. Standard synthesis procedure. osti.gov
Maintained below 10°C during nitrating mix prep; 0°C post-erythritol addition. A modified mixed acid method. uva.nl
Increased to 35°C with continuous stirring. A variation in the mixed acid procedure. uva.nl
Kept below 40-50°C during dissolution in H₂SO₄. Prevents carbonization of erythritol. google.com
Stirring Manual stirring, every 5 minutes or so. Mixture becomes thick and creamy. scribd.com
Manual stirring. Becomes very thick and difficult to stir. sciencemadness.org
Strong mechanical overhead stirring. Mixture remains pourable; prevents "setting up"; yields are as good or better than manual stirring. sciencemadness.org

Crude this compound synthesized via nitration contains residual acids (primarily sulfuric and nitric acid) and other impurities that can compromise its stability google.comscribd.com. Therefore, a thorough purification process is mandatory. Recrystallization is the primary method used to achieve high purity scribd.comlibretexts.orgmt.com.

The initial purification steps involve washing the crude product. A common procedure is to wash the filtered precipitate with a saturated aqueous solution of sodium bicarbonate to neutralize and remove residual acids, followed by washing with deionized water osti.gov.

For recrystallization, the choice of solvent is critical. The ideal solvent should dissolve ETN at higher temperatures but have low solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling masterorganicchemistry.comyoutube.com. Impurities, ideally, should either remain in the cold solvent or be insoluble in the hot solvent youtube.com. Solvents such as ethanol (B145695) and methanol (B129727) are commonly used for this purpose scribd.com. Double recrystallization is reported to produce nearly pure, white crystals of ETN, enhancing its stability scribd.com. Other solvents used for recrystallization include acetone (B3395972) and isopropyl alcohol (IPA) sciencemadness.org. A patent from 1927 describes a stabilization process where ETN is dissolved in a water-soluble solvent like alcohol or acetone, treated with a weak alkali such as sodium or ammonium carbonate, and then precipitated by the addition of water google.com. This method is reported to yield a product with excellent stability google.com. The slow formation of crystals is important for allowing impurities to be excluded from the crystal lattice sciencemadness.org. After recrystallization, the purified crystals are isolated via filtration and dried libretexts.orgresearchgate.net.

Table 2: Solvents and Reagents for Purification of this compound

Reagent/Solvent Purpose Technique Source(s)
Sodium Bicarbonate Solution Neutralization of residual acids. Washing the crude precipitate. osti.gov
Deionized Water Removal of water-soluble impurities and salts. Washing the crude precipitate. osti.gov
Ethanol Recrystallization solvent. Dissolving crude ETN at elevated temperature, followed by cooling to form pure crystals. scribd.com
Methanol Recrystallization solvent. Similar to ethanol recrystallization. scribd.com
Acetone Recrystallization solvent. Dissolving crude ETN, often followed by precipitation in water. google.comsciencemadness.org
Isopropyl Alcohol (IPA) Recrystallization solvent. Used for dissolving and recrystallizing ETN. sciencemadness.org
Sodium Carbonate / Ammonium Carbonate Neutralization of acids in solution. Added to the solvent during recrystallization to ensure stability. google.com
Dichloromethane / Hexane Recrystallization solvent system. Used for purification via column chromatography followed by recrystallization. osti.gov

Molecular Structure, Conformational Analysis, and Theoretical Chemistry of Erythrityl Tetranitrate

Crystallographic Investigations and Solid-State Architecture

The solid-state architecture of erythrityl tetranitrate has been primarily elucidated through single-crystal X-ray diffraction, revealing detailed insights into its molecular geometry, packing, and the non-covalent interactions that govern its crystalline form.

Single-crystal X-ray diffraction studies have been instrumental in determining the precise molecular geometry and crystal packing of ETN. acs.orgresearchgate.net At room temperature, this compound crystallizes in the monoclinic space group P21/c. researchgate.netnih.gov The crystal structure reveals a pseudo-sheet-like arrangement where intermolecular bonds are more prevalent within the sheets than between them. acs.org

The unit cell of ETN contains two independent molecules, each located at an inversion center. acs.org The molecular structure consists of a central carbohydrate chain with two pairs of ONO2 groups facing each other and being coplanar. researchgate.net X-ray crystallography and powder diffraction have shown that the crystal morphology remains consistent under various preparation conditions. acs.orgnih.gov

Crystal Data and Structure Refinement for this compound
ParameterValue (at 140 K)Value (Room Temperature)
Crystal systemMonoclinicMonoclinic
Space groupP21/cP21/c
a (Å)16.132(6)Not specified
b (Å)5.314(2)Not specified
c (Å)14.789(6)Not specified
β (°)116.78(4)Not specified
Volume (ų)1132(1)Not specified
Calculated density (g/cm³)1.8511.773

Computational Modeling of Molecular and Crystalline Systems

Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the structural and dynamic properties of this compound at the atomic level.

Density Functional Theory (DFT) calculations have been employed to investigate the properties of crystalline ETN. nih.govacs.org These quantum mechanical calculations are used for structural optimization and to predict vibrational frequencies. The initial geometry for these simulations is typically the monoclinic crystal structure determined by single-crystal X-ray diffraction. researchgate.netnih.govacs.org DFT calculations, particularly those corrected for dispersion forces, are used to compute properties like the isothermal compression curve, providing a theoretical baseline to compare with experimental data and results from molecular dynamics simulations. acs.org For instance, the cold curve for ETN compression up to 10 GPa has been computed using dispersion-corrected DFT. acs.org

Molecular Dynamics (MD) simulations are a powerful computational method used to study the condensed phase behavior and microscopic properties of ETN. nih.govacs.org These simulations model the atomic motions of the system over time, allowing for the calculation of various macroscopic and microscopic properties. For crystalline ETN, MD simulations have been performed using large supercells (e.g., 3 × 9 × 3 supercells containing 8424 atoms) to minimize the effects of periodic boundary conditions. nih.govacs.org

Using an appropriate force field, MD simulations can compute a range of properties, including:

Isothermal compression curves

Lattice parameters as a function of temperature and pressure

Heat capacity

Thermal expansivity

Single-crystal elastic constants

Density- and temperature-dependent viscosities of liquid ETN nih.govacs.org

These simulations provide valuable data for developing equations of state and thermomechanical models for ETN. nih.gov

The accuracy of MD simulations is highly dependent on the quality of the underlying intermolecular force field. For alkyl nitrates like ETN, a nonpolarizable, nonreactive force field developed by Borodin and co-workers for PETN has been adapted and utilized. nih.govacs.orgbohrium.com This force field describes intramolecular forces (bond stretches, bends, torsions) and nonbonded interactions (van der Waals and electrostatic). bohrium.com

Theoretical Prediction of Energetic Behavior from Structure

The energetic behavior of this compound (ETN) can be theoretically predicted by examining its molecular and crystal structures. Computational chemistry methods provide valuable insights into the sensitivity, mechanical properties, and material response of this explosive compound.

Correlation of Molecular Structure with Predicted Sensitivity Profiles

The sensitivity of an explosive material is intrinsically linked to its molecular and crystal structure. In the case of this compound, its higher handling sensitivity compared to the closely related pentaerythritol (B129877) tetranitrate (PETN) is thought to be influenced by factors such as crystal packing and oxygen balance acs.orgwikipedia.org. While both ETN and PETN are nitrate (B79036) esters, the subtle differences in their molecular architecture lead to different intermolecular interactions within the crystal lattice, which can affect the ease of initiation acs.org.

ETN possesses a slightly positive oxygen balance, in contrast to the slightly negative oxygen balance of PETN acs.orgwikipedia.org. This means that upon detonation, ETN has a surplus of oxygen, which can contribute to a more complete and rapid combustion of the carbon and hydrogen atoms within the molecule, potentially influencing its sensitivity wikipedia.org. The chemical equation for the decomposition of ETN illustrates this positive oxygen balance:

2 C₄H₆N₄O₁₂ → 8 CO₂ + 6 H₂O + 4 N₂ + O₂ wikipedia.org

In contrast, the decomposition of PETN produces carbon monoxide, indicating an oxygen deficit:

2 C₅H₈N₄O₁₂ → 6 CO₂ + 8 H₂O + 4 N₂ + 4 CO wikipedia.org

Sensitivity testing has confirmed that ETN exhibits significantly greater impact sensitivity than PETN acs.org. The friction sensitivity of ETN is also higher than that of PETN acs.org.

Comparative Sensitivity Data of ETN and PETN
MaterialImpact Sensitivity (DH50, cm)Friction Sensitivity (Average)
ETN6.1 ± 257 ± 14
PETNHigher than ETNLower than ETN

Calculation of Gruneisen Parameters and Elastic Constants from Computational Models

Computational models, particularly molecular dynamics (MD) simulations and density functional theory (DFT), are instrumental in determining the mechanical properties of energetic materials like ETN at the atomic level. A nonpolarizable force field, originally developed for PETN and adapted for ETN, has been successfully employed in MD simulations to calculate various properties of crystalline ETN nih.govacs.orgresearchgate.netacs.org. These properties are crucial for understanding the material's response to mechanical shock and temperature changes.

The single crystal elastic constants of ETN have been computed using these simulations nih.govacs.orgresearchgate.net. These constants describe the material's stiffness and its resistance to deformation under an applied load. Furthermore, dispersion-corrected DFT has been used to calculate the complete tensors of the second- and third-order elastic constants for ETN and other energetic molecular crystals researchgate.net. The elastic anisotropy of ETN has been characterized as moderate researchgate.net.

The Gruneisen parameter, which relates the thermal pressure of a solid to its thermal energy, has also been calculated for crystalline ETN using the same force field nih.govacs.orgresearchgate.net. This parameter is a key input for equations of state that describe the material's behavior under high pressure and temperature conditions, such as those experienced during detonation.

Computed Properties of Crystalline ETN
PropertyComputational Method
Single Crystal Elastic ConstantsMolecular Dynamics (MD) with nonpolarizable force field
Second- and Third-Order Elastic ConstantsDensity Functional Theory (DFT) with dispersion correction
Gruneisen ParametersMolecular Dynamics (MD) with nonpolarizable force field

The agreement between the lattice parameters predicted by the Borodin force field and experimental measurements at room temperature is generally very good, with discrepancies consistent with those observed for other energetic molecular crystals nih.govacs.org.

Development of Equations of State and Thermomechanical Models for Material Response

The data generated from molecular dynamics simulations, such as the isothermal compression curve, lattice parameters, heat capacity, and thermal expansivity, are fundamental for the development of equations of state (EOS) and thermomechanical models for ETN nih.govacs.orgresearchgate.netacs.org. An EOS describes the relationship between the pressure, volume, and temperature of a material and is essential for predicting its behavior under extreme conditions.

The computed isothermal compression curve provides information on how the material's volume changes with pressure at a constant temperature nih.govacs.orgresearchgate.net. This, along with the calculated thermal expansivity and heat capacity, allows for the construction of a complete EOS that can be used in hydrodynamics codes to simulate detonation phenomena nih.gov. The thermomechanical models derived from this data can predict how ETN will deform, heat up, and initiate when subjected to mechanical stimuli such as impact or shock waves nih.govacs.org. While the direct development of these models is a complex process, the computational prediction of these fundamental properties provides the necessary foundational data for their construction nih.govacs.orgresearchgate.netacs.org.

Eutectic Formulations and Their Impact on Processing

Eutectic formulations of energetic materials can offer advantages in terms of processing and performance. The low melting point of ETN makes it a candidate for creating eutectic mixtures with other energetic compounds.

Investigation of Eutectic Systems with Co-Energetic Materials

The formation of eutectic mixtures can significantly lower the melting point of the individual components, which is advantageous for melt-cast processing. Research has been conducted to explore various eutectic systems involving ETN and other energetic materials uri.eduresearchgate.net. The goal of these investigations is to develop formulations that are easier to process while maintaining or enhancing their explosive performance. The study of ETN eutectics has become more feasible due to the increased availability and affordability of its precursor, erythritol (B158007) uri.eduicm.edu.pl. Several novel ETN-energetic eutectics have been reported, and the ratios and melt temperatures for previously known eutectics have been refined uri.edu.

Implications of Melt-Cast Processing on Crystalline Morphology and Performance Characteristics

The ability to be melt-cast is a significant advantage for an explosive, as it allows for the creation of dense, void-free charges with specific shapes. ETN has a relatively low melting point of 61 °C, which is substantially below its decomposition temperature, making it suitable for melt-casting wikipedia.orgicm.edu.pl.

The process of melt-casting can influence the crystalline morphology of the final solid, which in turn can affect its performance and sensitivity icm.edu.plsemanticscholar.org. For ETN, the sensitivity of the melt-cast form has been compared to its crystalline counterpart. It has been found that the friction sensitivity of melt-cast ETN is slightly higher than that of crystalline ETN icm.edu.pl. However, the impact sensitivity does not show a significant difference between the two forms icm.edu.pl.

In terms of performance, the detonation velocity and metal accelerating ability of melt-cast ETN have been evaluated. A detonation velocity of 8027 m/s at a density of 1.700 g/cm³ has been measured for the melt-cast material icm.edu.pl. The explosive performance properties of melt-cast ETN are found to be close to those of PETN icm.edu.pl.

Properties of Melt-Cast ETN
PropertyValueDensity (g/cm³)
Detonation Velocity8027 m/s1.700
Friction SensitivitySlightly higher than crystalline ETN
Impact SensitivityNot significantly different from crystalline ETN

Decomposition Mechanisms and Thermal Stability Research of Erythrityl Tetranitrate

Elucidation of Thermal Degradation Pathways

The thermal decomposition of Erythrityl Tetranitrate (ETN) has been a subject of detailed experimental and computational investigation to map out its degradation routes and identify the resulting products.

Primary Decomposition Initiating Steps: O-NO2 Bond Homolytic Cleavage

The consensus in scientific literature is that the thermal decomposition of ETN, like other primary and secondary aliphatic nitrate (B79036) esters, begins with the unimolecular homolytic cleavage of the O-NO₂ bond. uri.eduresearchgate.net This initial, rate-determining step involves the breaking of the bond between an oxygen atom and the nitro group (NO₂), resulting in the formation of an alkoxy radical and a nitrogen dioxide (·NO₂) radical. uri.eduunt.edu

Joint experimental and computational studies have confirmed that this O-NO₂ bond fission is the primary decomposition pathway for ETN. uri.eduresearchgate.neturi.edu Unlike its structural analogue Pentaerythritol (B129877) tetranitrate (PETN), the four nitro groups in ETN are not chemically equivalent; they are distinguished as internal and external. Research indicates that the decomposition sequence is initiated by the homolytic cleavage of both these internal and external O-NO₂ bonds. uri.eduresearchgate.netfigshare.com Density Functional Theory (DFT) calculations further support that this NO₂ elimination is the most energetically favorable initial step. uri.edu

Identification and Quantification of Gaseous and Solid Decomposition Products

Following the initial bond scission, a cascade of further reactions occurs. Under simulated detonation conditions, bulk ETN decomposition proceeds by successively releasing ·NO₂ groups from the parent molecule. uri.edu

Gaseous Products: The final stable gaseous products of ETN decomposition have been identified as water (H₂O), carbon dioxide (CO₂), and nitrogen (N₂). uri.edu Due to ETN's positive oxygen balance, it contains sufficient oxygen to fully oxidize its carbon and hydrogen content, leading to the formation of these stable molecules without producing carbonaceous clusters. uri.eduwikipedia.org In the hot, compressed state of decomposition, H₂O is the most abundant species. uri.edu In well-sealed samples undergoing high levels of decomposition, a red gas, presumed to be NO₂, has also been observed. uri.edu

Solid and Intermediate Products: Analysis of the decomposition in the condensed phase, particularly through techniques like liquid chromatography-mass spectrometry (LC-MS), has identified lesser nitrated versions of the parent molecule as primary products. uri.edu The main decomposition product identified is erythritol (B158007) trinitrate, with further decomposition leading to dinitrate and mononitrate species. uri.eduflinders.edu.au No other significant decomposition products, such as ketones or polymerized ETN, were discovered in these analyses. uri.edu

Product TypeIdentified Species
Final Gaseous Products Water (H₂O), Carbon Dioxide (CO₂), Nitrogen (N₂)
Initial Radical Nitrogen Dioxide (·NO₂)
Intermediate Products Erythritol trinitrate, Erythritol dinitrate, Erythritol mononitrate

Investigation of Competing Decomposition Pathways (e.g., HONO Elimination)

While O-NO₂ bond homolysis is the dominant initial step, other potential decomposition pathways have been investigated. One such competing pathway is the elimination of nitrous acid (HONO). uri.edu However, both experimental and computational studies have shown that for ETN, the HONO elimination reaction is largely suppressed. uri.eduresearchgate.neturi.edufigshare.comacs.org

Reactive molecular dynamics simulations have characterized HONO elimination as a secondary reaction, occurring after the initial release of ·NO₂ groups. uri.edu DFT computations also indicate that while both NO₂ and HONO elimination routes are possible, the homolytic cleavage to release NO₂ is more energetically favored. uri.edu This contrasts with some other energetic materials where HONO elimination can play a more significant role. nih.gov

Kinetic and Thermodynamic Studies of Decomposition

Determination of Global Activation Energies and Pre-exponential Factors

Isothermal studies conducted on neat ETN across a range of temperatures have been used to determine the key kinetic parameters for its decomposition. The Arrhenius equation, which relates the rate constant of a reaction to temperature, involves two primary parameters: the activation energy (Ea) and the pre-exponential factor (A). libretexts.org The activation energy represents the minimum energy required to initiate the reaction, while the pre-exponential factor relates to the frequency of molecular collisions. libretexts.org

For the thermal decomposition of ETN, these global parameters have been determined experimentally. uri.edu

Kinetic ParameterValue
Global Activation Energy (Ea) 104.3 kJ/mol
Pre-exponential Factor (A) 3.72 x 10⁹ s⁻¹

Comparative Analysis of Thermal Stability with Structural Analogues

A crucial aspect of characterizing ETN is comparing its thermal stability to that of its close structural analogue, Pentaerythritol tetranitrate (PETN). PETN is a widely used and extensively studied explosive. figshare.comirispublishers.comacs.org

CompoundMelting Point (°C)Global Activation Energy (Ea)Thermal Stability
This compound (ETN) 61 °C wikipedia.org104.3 kJ/mol uri.eduresearchgate.netfigshare.comLower
Pentaerythritol tetranitrate (PETN) 141.3 °C wikipedia.orgnih.gov107.1 - 192 kJ/mol rsc.orgtandfonline.comHigher

Influence of Material State and Purity on Decomposition Kinetics

The rate at which this compound (ETN) decomposes is not constant; it is significantly influenced by its physical state—whether it is in a solid crystalline form or a molten liquid—and by the presence of impurities from its synthesis.

Differential Thermal Stability in Crystalline Versus Molten Phases

Studies have shown that the decomposition of ETN can accelerate rapidly after an initial period, a characteristic of autocatalytic reactions where the decomposition products facilitate further decomposition. uri.edu This autocatalytic behavior is attributed to the reactive nature of both ETN itself and its breakdown products. uri.edu

Table 1: Decomposition Kinetic Parameters of this compound

ParameterValue
Global Activation Energy (Ea)104.3 kJ/mol uri.eduresearchgate.netacs.orguri.edu
Pre-exponential Factor (A)3.72 x 10⁹ s⁻¹ uri.eduresearchgate.netacs.org

Effects of Residual Synthesis Impurities and Trapped Acids on Stability

The purity of this compound plays a critical role in its thermal stability. The presence of residual impurities from the synthesis process, particularly trapped acids, can significantly lower the activation barrier to thermal decomposition. aip.org

ETN is typically synthesized through the nitration of erythritol. uri.edu If not meticulously purified, the final product can contain residual acidic compounds used in the nitration process, such as sulfuric acid or nitric acid. uri.edu These acidic impurities can act as catalysts, accelerating the decomposition of the ETN. This is a known phenomenon in nitrate esters, where the presence of even trace amounts of acid can markedly accelerate deterioration. aip.org

Research investigating the thermal stability of ETN batches with varying levels of purification has demonstrated this effect. Samples that have not undergone an extra purification step to remove residual acids decompose at lower temperatures and with significantly lower activation energies compared to highly purified ETN. aip.org For example, impure samples have been observed to have notably lower activation barriers to thermal decomposition. aip.org This underscores the critical importance of purification for enhancing the storage and handling safety of ETN. aip.org

Table 2: Effect of Purity on the Activation Energy of ETN Decomposition

ETN Sample PurityActivation Energy (kJ/mol)
PureHigher Activation Barrier
Impure (with residual acids)Significantly Lower Activation Barrier aip.org

Note: Specific quantitative values for the activation energies of pure versus impure samples can vary depending on the nature and concentration of the impurities.

Role of Crystalline Defects and Microstructure on Decomposition Initiation

The initiation of thermal decomposition in solid this compound is also influenced by the physical characteristics of its crystalline structure. Crystalline defects, which are imperfections in the regular arrangement of molecules within the crystal lattice, can act as initiation sites for decomposition.

Theoretical and computational studies have shown that the molecular decomposition of a crystal containing defects occurs at a significantly higher rate compared to a perfect, defect-free crystal. researchgate.net These defects can include vacancies (missing molecules), dislocations (disruptions in the crystal planes), or grain boundaries. These sites can possess higher potential energy than the bulk material, making them more susceptible to initiating the chemical reactions that lead to decomposition.

The microstructure of the ETN, including factors like crystal size and morphology, can also play a role. While the primary mechanism of decomposition is the breaking of the O-NO₂ bond, the energy required for this to occur can be lowered at defect sites. Once decomposition begins at these localized points, the autocatalytic nature of the reaction can lead to a cascading failure of the surrounding crystalline structure. Therefore, controlling the crystallization process to minimize defects is a potential avenue for enhancing the thermal stability of solid ETN.

Advanced Experimental Techniques for Decomposition Monitoring

To accurately assess the thermal stability and decomposition kinetics of this compound, researchers employ a variety of advanced analytical techniques. These methods provide crucial data on the heat flow, pressure changes, and reaction rates associated with the decomposition process.

Automatic Pressure Tracking Adiabatic Calorimetry (APTAC) and Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to study the thermal behavior of energetic materials like ETN. uri.edu DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram of ETN typically shows an endothermic peak corresponding to its melting, followed by a sharp exothermic peak indicating its decomposition. uri.edu By analyzing these peaks, researchers can determine the melting point, onset temperature of decomposition, and the total heat released during decomposition. Isothermal DSC studies, where the sample is held at a constant temperature, can be used to determine the kinetic parameters of the decomposition reaction. uri.edu

Automatic Pressure Tracking Adiabatic Calorimetry (APTAC) is another powerful tool for evaluating the thermal stability of reactive chemicals. APTAC experiments are designed to simulate a worst-case "runaway" reaction scenario by maintaining an adiabatic environment, where no heat is exchanged with the surroundings. The instrument heats a sample to a specified temperature and then tracks the heat and pressure generated by the sample's decomposition.

APTAC has been used to study the thermal stability of ETN at various temperatures, including in its molten state. aip.org These experiments provide valuable data on the time to maximum rate of decomposition and can be used to derive Arrhenius parameters, such as the activation energy, for the decomposition reaction under adiabatic conditions. aip.org Data from APTAC experiments on ETN have confirmed that impure samples exhibit a significantly faster onset of decomposition compared to purified samples, highlighting the impact of impurities on thermal stability. aip.org

Table 3: APTAC Data for Crystalline ETN Decomposition

Holding Temperature (°C)Onset of Decomposition Time (approx. minutes)
90Varies with purity (as early as ~22 min for impure samples) aip.org
110Shorter than at 90°C
130Shortest onset time

Source: Data derived from thermal stability studies using APTAC. The onset time is dependent on sample purity and experimental conditions. aip.org

These advanced techniques are essential for creating a comprehensive understanding of the thermal hazards associated with this compound and for developing safe handling and storage protocols.

Advanced Analytical Methodologies for Erythrityl Tetranitrate Characterization

Spectroscopic Techniques for Chemical Fingerprinting and Vibrational Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the characteristic functional groups of erythrityl tetranitrate.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum is dominated by strong absorption bands characteristic of the nitrate (B79036) ester groups (-ONO₂).

Key vibrational bands observed in the FTIR spectrum of ETN include:

Asymmetric NO₂ stretching: This typically appears as a very strong band in the region of 1630-1650 cm⁻¹.

Symmetric NO₂ stretching: A strong absorption is also observed for the symmetric stretching of the nitro groups, generally in the 1270-1285 cm⁻¹ range.

O-N stretching: The stretching vibration of the O-N bond is found around 830-870 cm⁻¹.

C-H stretching: The stretching vibrations of the carbon-hydrogen bonds in the erythrityl backbone are observed in the 2800-3000 cm⁻¹ region.

CH₂ bending and wagging modes: These vibrations contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

The precise positions of these bands can provide a unique "chemical fingerprint" for ETN, allowing for its identification and differentiation from other nitrate esters. nih.govsemanticscholar.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric NO₂ stretch1630 - 1650Very Strong
Symmetric NO₂ stretch1270 - 1285Strong
O-N stretch830 - 870Strong
C-H stretch2800 - 3000Medium

Raman spectrometry complements FTIR by providing information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak or absent in the FTIR spectrum.

Experimental measurements and density functional theory (DFT) calculations have been used to assign the vibrational modes of ETN. nih.govsemanticscholar.org A study identified 32 Raman bands between 140 and 3100 cm⁻¹. nih.govsemanticscholar.org

Key Raman bands for ETN include:

NO₂ symmetric stretching: This vibration gives rise to a strong band, often observed around 1295 cm⁻¹.

O-N stretching: A prominent band corresponding to the O-N stretch is typically found near 869 cm⁻¹.

C-C stretching and CH bending: These skeletal modes appear in the fingerprint region and contribute to the structural elucidation of the molecule.

NO₂ asymmetric stretching: While often stronger in FTIR, the asymmetric stretch can also be observed in the Raman spectrum, typically around 1650 cm⁻¹.

The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of ETN.

Interactive Table: Key Raman Bands for this compound
Vibrational ModeWavenumber (cm⁻¹)
NO₂ symmetric stretch~1295
O-N stretch~869
CH₂ scissoring~1507
C₅ skeletal and CH bending~1279

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹⁵N NMR provide comprehensive confirmation of its molecular structure. nih.gov

¹H NMR: The proton NMR spectrum of ETN is relatively simple due to the symmetry of the molecule. It typically shows signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the erythrityl backbone. A reported ¹H NMR spectrum in CDCl₃ showed signals at δ 4.63 (doublet of doublets) and 5.38 (multiplet). flinders.edu.au

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The spectrum of ETN will exhibit distinct signals for the different carbon environments within the molecule, confirming the four-carbon chain of erythritol (B158007).

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for characterizing nitrogen-containing compounds like ETN. It directly probes the nitrogen nuclei of the nitrate ester groups, providing information about their chemical environment. The ¹⁵N NMR spectra are discussed in detail in some studies, aiding in the complete characterization of the molecule. nih.gov

The combination of these NMR techniques allows for the unambiguous assignment of all atoms in the this compound molecule, confirming its connectivity and structure.

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and identifying any impurities or related compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance variants are powerful tools for separating and identifying non-volatile and thermally labile compounds like ETN and its synthesis-related impurities.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) provide excellent separation of ETN from partially nitrated byproducts and other impurities. researchgate.net The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio.

A study utilizing ultrahigh-performance liquid chromatography with tandem high-resolution mass spectrometry (UHPLC-MS/MS) identified a total of 12 impurities related to the synthesis of ETN. researchgate.netosti.govdntb.gov.uaresearchgate.net These impurities included partially nitrated species such as erythritol-1,4-dinitrate (1,4-EDiN) and erythritol-1,2,4-trinitrate (1,2,4-ETriN). researchgate.netosti.govdntb.gov.uaresearchgate.net The use of isomerically pure standards of these dinitrate and trinitrate compounds allowed for their confirmed identification. researchgate.netosti.govdntb.gov.uaresearchgate.net Additionally, a partially nitrated erythritol with a sulfate (B86663) substitute was identified, which is thought to form from the incomplete displacement of a sulfate group during nitration. osti.govresearchgate.net

The high resolution and accuracy of techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry enable the determination of the elemental composition of the impurities, further aiding in their structural elucidation.

While this compound itself is not highly volatile and can be thermally labile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile components that may be present as impurities or degradation products. flinders.edu.au The successful analysis of ETN by GC-MS has been reported, although it is noted that the analysis of nitrate esters using this technique can be challenging. flinders.edu.auresearchgate.net

The GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then ionized and detected by the mass spectrometer. This technique is valuable for identifying volatile organic compounds that may be present from the synthesis process, such as residual solvents or byproducts.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Trace Detection and Matrix Effects

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has proven to be a powerful tool for the rapid and sensitive trace detection of this compound with minimal to no sample preparation. researchgate.netnist.govosti.gov This technique allows for the direct analysis of ETN from various surfaces, achieving detection limits at the nanogram to sub-nanogram levels. researchgate.netnist.gov

A significant aspect of DART-MS analysis is the investigation of matrix effects, particularly the influence of co-existing compounds on the ionization efficiency of ETN. researchgate.netnist.gov Studies have focused on the competitive ionization between ETN and its precursor, erythritol. When present in a mixture, the more volatile ETN is observed to desorb first. researchgate.net The presence of erythritol does not significantly suppress the ETN signal due to ETN's higher volatility and strong affinity for nitrate adduct formation. researchgate.net In negative ion mode, ETN is primarily detected as nitrate adducts, such as [ETN+NO₃]⁻. researchgate.net The presence of nitric acid in a sample can enhance the formation of these nitrate adducts. researchgate.netnist.gov

The complex interplay of compound volatility, ionization processes, and adduct formation in the presence of various matrices is a key area of research. Understanding these matrix effects is critical for the reliable trace detection of ETN in real-world scenarios where it may be mixed with precursors, by-products, or environmental contaminants. researchgate.netnist.gov

Table 1: Limit of Detection (LOD) of this compound and Related Compounds by DART-MS

CompoundMajor Ion Observed (Negative Mode)Limit of Detection (LOD)
This compound (ETN)[ETN+NO₃]⁻Sub-nanogram
Erythritol[M-H]⁻, [M+NO₂]⁻, [M+NO₃]⁻Nanogram

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a valuable technique for elucidating the fragmentation pathways of this compound, providing insights into its molecular structure and stability. nih.gov In negative ion mode ESI, ETN readily forms adducts, most commonly with nitrate ([M+NO₃]⁻), which can then be subjected to collision-induced dissociation (CID) to study its fragmentation. nih.gov

While detailed fragmentation studies specifically on ETN are not extensively published, analysis of its synthesis impurities, such as erythritol trinitrate (ETriN) and erythritol dinitrate (EDiN), provides significant clues to its behavior. nih.gov The fragmentation of these partially nitrated species is characterized by the loss of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) groups. For instance, the MS/MS spectra of ETriN and EDiN show characteristic losses of these functional groups. nih.gov It is therefore inferred that the fragmentation of ETN under ESI-MS/MS would proceed through sequential losses of nitrate and nitrite moieties. The study of analogous nitrate esters, like pentaerythritol (B129877) tetranitrate (PETN), also shows characteristic losses of ONO₂, NO₂, and NO, further supporting this proposed fragmentation behavior for ETN. elsevierpure.com

The analysis of these fragmentation pathways is crucial for the unambiguous identification of ETN in complex mixtures and for distinguishing it from other related nitrate esters.

Table 2: Predicted Dominant Fragmentation Pathways for this compound Adducts in ESI-MS/MS

Precursor IonCollision EnergyMajor Fragment Ions
[ETN+NO₃]⁻Low to Medium[ETN-NO₂]⁻, [ETN-NO₃]⁻
[ETN+NO₃]⁻Medium to HighFurther fragmentation of primary product ions

X-ray Diffraction Techniques for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the bulk crystalline phase of this compound. researchgate.net This non-destructive method provides a unique diffraction pattern, or "fingerprint," of the crystalline solid, allowing for its unambiguous identification and the assessment of its purity. researchgate.net

The PXRD pattern of ETN has been experimentally determined and compared with the pattern calculated from its single-crystal X-ray structure, showing a precise match for all observed peaks. researchgate.net This confirms the crystalline phase of the bulk material. Studies have also utilized PXRD to investigate the influence of different crystallization solvents and methods on the resulting crystalline form of ETN. researchgate.net These investigations have shown that while the crystal morphology, such as a plate-like habit, can be affected by the crystallization conditions, the fundamental crystal structure of ETN remains consistent. researchgate.net

PXRD is also instrumental in assessing the purity of ETN samples. The presence of crystalline impurities would result in additional peaks in the diffraction pattern, allowing for their identification and quantification.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.893(6)
b (Å)5.1595(19)
c (Å)14.731(5)
β (deg)116.161(3)
Volume (ų)1084.2(7)
Calculated Density (g cm⁻³)1.851 (at 140 K)

Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

Isotopic Analysis for Origin and Process Tracking

Application of Isotope Ratio Mass Spectrometry (IRMS) in Chemical Forensics

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique with significant applications in the chemical forensics of explosives, including this compound. researchgate.net By precisely measuring the stable isotope ratios of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O), IRMS can provide valuable information for tracing the origin and manufacturing process of ETN samples. researchgate.net

The isotopic signature of an ETN sample is influenced by the isotopic composition of its precursor materials, namely erythritol and the nitrating agent (e.g., nitric acid). researchgate.net Since the isotopic ratios of these precursors can vary depending on their geographical origin and manufacturing process, these variations can be passed on to the final ETN product. researchgate.net This allows for the potential to link different ETN samples or to connect a sample to its raw materials, which is of great interest in forensic investigations. researchgate.net

Studies of Carbon, Nitrogen, Hydrogen, and Oxygen Isotope Fractionation During Synthesis and Degradation

The synthesis and degradation of this compound are chemical processes that can lead to isotopic fractionation, which is the partitioning of isotopes between different substances or phases. researchgate.net During the nitration of erythritol to form ETN, kinetic isotope effects can cause the product to have a slightly different isotopic composition than the reactants. researchgate.net The extent of this fractionation can depend on the specific reaction conditions, such as the synthesis route (e.g., mixed acid vs. nitrate salt route), temperature, and reaction time. researchgate.net

Studies on ETN have shown that the stable isotope ratios of carbon, nitrogen, and oxygen in the final product are correlated with those of the precursor materials. researchgate.net For example, a linear relationship has been observed between the δ¹⁸O of the erythritol precursor and the resulting ETN. researchgate.net Similarly, the nitrogen isotope ratio (δ¹⁵N) of the ETN is influenced by the nitrating agent used. researchgate.net

By studying these isotopic fractionation patterns, it is possible to gain insights into the synthesis pathway used to produce a particular sample of ETN. Furthermore, understanding the isotopic shifts that occur during the degradation of ETN can aid in the analysis of aged or post-explosion samples.

Biogeochemical Transformations and Environmental Fate of Nitrate Esters

Enzymatic Cleavage Mechanisms and Pathways

The primary mechanism for the biological degradation of nitrate (B79036) esters is enzymatic cleavage, which involves the reductive removal of nitrate groups. This process, known as denitration, is catalyzed by specific oxidoreductase enzymes that are found in a variety of microorganisms.

A key group of enzymes responsible for the denitration of nitrate esters belongs to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. nih.govmanchester.ac.uk These enzymes utilize a flavin mononucleotide (FMN) cofactor to catalyze the NADPH-dependent reduction of the nitrate ester group, resulting in the formation of an alcohol and the release of nitrite (B80452). nih.gov The reaction mechanism is a reduction, where the enzyme facilitates the transfer of a hydride ion from NADPH to the FMN cofactor, which in turn reduces the nitrate ester. nih.govresearchgate.net

Several bacterial strains isolated from contaminated soils have been shown to possess these flavin-dependent oxidoreductases, enabling them to degrade nitrate esters like pentaerythritol (B129877) tetranitrate (PETN) and glycerol trinitrate (GTN). nih.gov The catalytic capabilities can vary substantially among different members of the OYE family. nih.gov While the natural substrates for many of these enzymes are yet to be fully elucidated, their ability to act on xenobiotic compounds like nitrate esters highlights their metabolic versatility.

The general reaction catalyzed by these enzymes can be summarized as follows: R-ONO₂ + NADPH + H⁺ → R-OH + NO₂⁻ + NADP⁺

A well-characterized enzyme involved in nitrate ester degradation is pentaerythritol tetranitrate (PETN) reductase, isolated from Enterobacter cloacae. researchgate.netsemanticscholar.org This enzyme is a monomeric flavoprotein that shows a close structural and functional relationship to the OYE family. semanticscholar.orgresearchgate.net PETN reductase catalyzes the reductive cleavage of nitrate esters with the concurrent oxidation of NADPH. researchgate.net

Structural and kinetic studies have provided detailed insights into its mechanism. The reaction proceeds through two half-reactions: a reductive half-reaction where NADPH reduces the enzyme's FMN cofactor, and an oxidative half-reaction where the reduced FMN transfers a hydride to the nitrate ester substrate. nih.govresearchgate.net The crystal structure of PETN reductase has been resolved, revealing a β/α-barrel flavoenzyme architecture similar to other members of the OYE family. nih.gov

Studies on the substrate specificity of PETN reductase have shown that it is active against a range of nitrate esters, including PETN and glycerol trinitrate (GTN). nih.govresearchgate.netresearchgate.net The enzyme's activity is generally higher for substrates with a greater number of nitrate groups. researchgate.net

Table 1: Properties of PETN Reductase from Enterobacter cloacae

Property Description
Enzyme Class Oxidoreductase (Old Yellow Enzyme Family)
Cofactor Flavin Mononucleotide (FMN)
Source Organism Enterobacter cloacae PB2
Molecular Weight Approximately 40 kDa
Quaternary Structure Monomer
Electron Donor NADPH

| Substrates | Pentaerythritol tetranitrate (PETN), Glycerol trinitrate (GTN), Ethylene glycol dinitrate (EGDN) |

The enzymatic degradation of poly-nitrated esters like erythrityl tetranitrate and PETN does not occur in a single step but proceeds through a sequential denitration pathway. nih.govethz.ch The enzyme removes one nitrate group at a time, leading to the formation of a series of partially denitrated intermediates. ethz.chosti.gov

For instance, the degradation of PETN by PETN reductase first produces pentaerythritol trinitrate, which is then further reduced to pentaerythritol dinitrate. nih.govethz.ch These intermediates are subsequently acted upon by the enzyme, continuing the denitration process. ethz.ch The complete denitration of PETN ultimately yields pentaerythritol. nih.gov In each step of this pathway, a nitrite ion is released. nih.gov

The general pathway for a tetranitrate ester can be depicted as: Tetranitrate → Trinitrate + NO₂⁻ → Dinitrate + NO₂⁻ → Mononitrate + NO₂⁻ → Polyol + NO₂⁻

The specific isomers of the denitrated intermediates formed can depend on the regioselectivity of the enzyme. For example, studies with GTN have shown that different enzymes can preferentially remove nitrate groups from the primary or secondary positions of the glycerol backbone. nih.gov

Microbial Degradation and Bioremediation Potential

The enzymatic pathways described above are integral to the ability of certain microorganisms to degrade nitrate esters and utilize them for growth. This microbial activity forms the basis for the potential bioremediation of environments contaminated with these compounds.

Several bacterial strains capable of degrading nitrate esters have been isolated from contaminated environments. nih.gov A notable example is Enterobacter cloacae PB2, which was isolated based on its ability to grow on PETN as its sole source of nitrogen. researchgate.net This bacterium possesses the PETN reductase enzyme that initiates the degradation process. researchgate.net

Metabolic studies have shown that these microorganisms can mineralize nitrate esters, breaking them down into simpler, less harmful compounds. For example, a consortium of Arthrobacter ilicis and Agrobacterium radiobacter was found to mineralize ethylene glycol dinitrate. nih.gov In this consortium, the Arthrobacter strain was responsible for the progressive elimination of the nitro groups to produce ethylene glycol, which was then fully mineralized. nih.gov

Microorganisms that can degrade nitrate esters often utilize the liberated nitrogen as a nutrient source. researchgate.net The enzymatic denitration releases nitrite (NO₂⁻), which can then be assimilated by the cell to meet its nitrogen requirements. researchgate.net This is a critical aspect of their metabolism, allowing them to thrive in environments where nitrate esters are the primary available source of nitrogen.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pentaerythritol tetranitrate (PETN)
Glycerol trinitrate (GTN) / Nitroglycerin
Flavin mononucleotide (FMN)
Nicotinamide adenine dinucleotide phosphate (NADPH)
Nitrite
Pentaerythritol
Pentaerythritol trinitrate
Pentaerythritol dinitrate
Ethylene glycol dinitrate (EGDN)
Ethylene glycol
Arthrobacter ilicis
Agrobacterium radiobacter

Abiotic Environmental Transformation Processes of this compound

This compound (ETN) is a nitrate ester explosive that shares structural similarities with other energetic materials like pentaerythritol tetranitrate (PETN) and nitroglycerin (GTN). The environmental fate of ETN is influenced by various abiotic transformation processes that determine its persistence and potential impact on ecosystems. These processes primarily include chemical hydrolysis in aqueous environments and reductive degradation by geochemical agents.

Chemical Hydrolysis in Aqueous Environments

The stability of this compound in water is a critical factor in its environmental persistence. While detailed kinetic studies on the aqueous hydrolysis of ETN are not extensively available in peer-reviewed literature, the fundamental mechanism of degradation for nitrate esters involves the cleavage of the O-NO2 bond. Studies on the decomposition of ETN have suggested that the rate-limiting step is a unimolecular cleavage of this bond, which initiates the degradation sequence.

The hydrolysis of nitrate esters is influenced by pH and temperature. Generally, the hydrolysis of polyol nitrate esters is slow under neutral pH conditions but can be accelerated under acidic or alkaline conditions. For comparison, related nitrate esters like PETN exhibit considerable stability in neutral aqueous solutions. The lower nitrates of erythritol (B158007), such as erythritol trinitrate, are more soluble in water, which may influence their degradation rates and pathways compared to the parent tetranitrate compound.

The expected initial products of ETN hydrolysis would be the partially denitrated erythritol derivatives, such as erythritol trinitrate, followed by dinitrates and mononitrates, ultimately leading to the formation of erythritol and nitrate ions. This stepwise denitration process is analogous to the observed hydrolysis pathways of other well-studied nitrate esters.

Future Directions and Emerging Research Avenues for Erythrityl Tetranitrate

Advancements in Controlled Synthesis and Purity Enhancement

Future research in the synthesis of erythrityl tetranitrate is centered on achieving greater control over the reaction process to enhance purity, stability, and tailor its energetic properties. Traditional synthesis involves the nitration of erythritol (B158007) using mixed acids, such as a combination of nitric acid and sulfuric acid. While effective, this method can lead to the formation of impurities, including partially nitrated erythritol species like erythritol trinitrate and dinitrate, which can affect the stability and performance of the final product.

Recent advancements have focused on the synthesis of ETN derivatives by incorporating other functional groups, such as azides and nitramines, to tune the explosive's sensitivity and physical properties. This approach has demonstrated that mixing different energetic functionalities can alter the melting point, physical state, and sensitivity to impact, spark, and friction nih.govacs.org. This tunability is crucial for developing new explosive formulations with specific, desired characteristics nih.govacs.org.

Purity enhancement remains a key area of investigation. Recrystallization from solvents like ethanol (B145695) is a common method to purify ETN and improve its stability. The investigation of impurities is being advanced through techniques like ultrahigh-performance liquid chromatography coupled with tandem high-resolution mass spectrometry (UHPLC-MS/MS), which has successfully identified numerous synthesis-related impurities osti.gov. A deeper understanding of these impurity profiles can lead to the refinement of post-synthesis work-up procedures to reduce the levels of partially nitrated byproducts osti.gov.

Integration of Multi-Scale Computational Chemistry for Predictive Modeling

The integration of multi-scale computational chemistry is proving to be a powerful tool for predicting the properties and behavior of this compound, thereby reducing the need for extensive and potentially hazardous experimental testing. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are being employed to investigate a wide range of ETN's characteristics at the atomic and molecular levels.

Researchers have successfully used these computational methods to predict various physical properties of both crystalline and liquid ETN, including its isothermal compression curve, lattice parameters, thermal expansivity, heat capacity, single-crystal elastic constants, and liquid density and viscosity nih.govacs.org. These calculations are often performed using empirical force fields originally developed for chemically similar molecules like pentaerythritol (B129877) tetranitrate (PETN) and have been validated against experimental data where available nih.gov.

Reactive molecular dynamics simulations are also being used to study the mechanochemical effects of nanoscale heterogeneities, such as voids, on the reactivity of shocked ETN. These simulations provide insights into processes like shock-void interaction, void collapse, and subsequent molecular decomposition, which are critical for understanding the initiation of detonation. Such predictive modeling is instrumental in developing comprehensive equations of state and thermomechanical models for ETN, which are essential for safety assessments and performance predictions nih.gov.

Development of Novel In Situ Analytical Techniques for Real-Time Monitoring

A significant emerging research area is the development of novel in situ analytical techniques for the real-time monitoring of both the synthesis and decomposition of this compound. While various analytical methods have been established for the characterization of ETN in its final form, the ability to monitor the chemical changes as they occur would provide invaluable insights into reaction kinetics, impurity formation, and decomposition pathways.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, which have been used for the characterization of ETN, hold promise for in situ applications. These spectroscopic methods can provide real-time information about the chemical bonds present in the reaction mixture, allowing for the tracking of the nitration process and the formation of byproducts.

Advanced mass spectrometry techniques, including Direct Analysis in Real Time (DART) mass spectrometry, have shown potential for the rapid and sensitive detection of ETN and its precursors. Adapting such methods for real-time monitoring of the reaction headspace or solution could provide immediate feedback on the progress of the synthesis. Similarly, monitoring the gaseous products of decomposition in real-time can offer a deeper understanding of the degradation mechanisms under various conditions.

Deeper Understanding of Structure-Decomposition-Performance Interrelationships

A deeper fundamental understanding of the relationship between the molecular and crystal structure of this compound, its decomposition mechanisms, and its explosive performance is a critical area of future research. This knowledge is essential for predicting the stability, sensitivity, and power of ETN and for designing safer and more effective energetic materials.

Studies have shown that ETN's thermal decomposition begins with the unimolecular homolytic cleavage of the O-NO2 bond uri.eduresearchgate.netacs.orgfigshare.com. The global activation energy for this decomposition has been determined to be approximately 104.3 kJ/mol uri.eduresearchgate.netfigshare.com. Despite its ability to be melt-cast, ETN exhibits lower thermal stability than the related explosive PETN uri.eduresearchgate.netfigshare.comresearchgate.net.

The crystal structure of ETN has been analyzed, and its packing arrangement is being correlated with its handling sensitivity to impact, spark, and friction acs.orgresearchgate.net. Research indicates that ETN is slightly more sensitive to friction and impact than PETN acs.orgwikipedia.org. The performance characteristics of ETN, including its detonation velocity and pressure, have been found to be very similar to those of PETN researchgate.netlanl.gov. For instance, the detonation velocity of ETN is approximately 99% that of PETN in comparable tests researchgate.netlanl.gov. A key advantage of ETN is its positive oxygen balance, meaning it contains sufficient oxygen to fully oxidize its carbon and hydrogen atoms upon detonation, a characteristic not possessed by PETN wikipedia.org.

Future research will likely focus on further elucidating the complex interplay between crystal defects, molecular conformation, and the initiation of decomposition to develop more accurate models that predict performance and sensitivity.

PropertyThis compound (ETN)Pentaerythritol Tetranitrate (PETN)
Melting Point 61 °C141.3 °C
Detonation Velocity ~8,206 m/s~8,400 m/s
Impact Sensitivity (DH50) ~6.1 cmHigher (Less Sensitive)
Friction Sensitivity ~57 NHigher (Less Sensitive)
Oxygen Balance (to CO2) PositiveNegative
Thermal Stability LowerHigher

Exploration of Green Chemistry Principles in ETN Synthesis and Degradation

In line with the broader push for sustainable chemical processes, a future research avenue for this compound involves the application of green chemistry principles to its synthesis and degradation. The traditional nitration process for ETN utilizes strong acids and can generate hazardous waste streams.

Future synthetic strategies may explore the use of safer and more environmentally benign nitrating agents and catalysts. Research into greener nitration methods for other organic compounds, such as using metal-modified montmorillonite catalysts or ionic liquids, could be adapted for the synthesis of ETN organic-chemistry.orggoogle.com. The use of flow chemistry is also a promising approach to improve the safety and efficiency of the nitration process, as it allows for better control over reaction conditions and reduces the volume of hazardous materials handled at any given time researchgate.net.

The development of environmentally friendly degradation methods for ETN is another important area of research. Studies on the biodegradation of the similar compound PETN have shown that it can be broken down by anaerobic consortia of bacteria nih.gov. These microorganisms sequentially reduce the nitrate (B79036) esters to pentaerythritol nih.gov. Similar biocatalytic approaches could be developed for the remediation of ETN-contaminated sites. Furthermore, enzymatic methods are being explored for the synthesis of other nitrate esters, which could potentially offer a milder and more selective route to ETN production in the future nih.govnih.govacs.org. Research into the degradation of PETN using granular iron has also shown effective and complete denitration, suggesting a potential pathway for the chemical remediation of ETN acs.org.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing ETN?

ETN is synthesized via nitration of erythritol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. Key steps include maintaining temperatures below 10°C to prevent decomposition and using ice-water quenching to terminate the reaction. Characterization involves:

  • FTIR and Raman spectroscopy to confirm nitroester functional groups (C–O–NO₂) and molecular vibrations .
  • ¹H, ¹³C, and ¹⁵N NMR to resolve structural details and purity .
  • X-ray diffraction (XRD) for crystallographic validation .

Q. What thermodynamic properties of ETN are critical for experimental design, and how are they determined?

Key thermodynamic parameters include:

PropertyValueMethod/Reference
Melting point (tf)140°CDifferential Scanning Calorimetry (DSC)
Enthalpy of formation (hf)+506.9 kJ/molBomb calorimetry
Decomposition energy2.81 × 10⁶ J/molComputational modeling
These properties guide safety protocols (e.g., temperature control) and stability assessments during storage.

Q. Which analytical techniques are most reliable for assessing ETN purity and structural integrity?

  • Electrospray ionization tandem mass spectrometry (ESI-MS) for detecting trace impurities and degradation products .
  • High-performance liquid chromatography (HPLC) with UV detection to quantify purity .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict ETN’s crystalline structure and sensitivity under varying pressures?

Density functional theory (DFT) methods (e.g., B3LYP, PW91) optimize molecular geometry and simulate crystal packing. Studies show:

  • ETN’s S₄ symmetry aligns with experimental XRD data, with bond lengths accurate to ±2.5% .
  • Pressure-dependent volume changes (e.g., at >6 GPa) correlate with sensitivity thresholds, aiding in explosive performance predictions .

Q. What mechanisms govern ETN’s decomposition, and how is energy release quantified?

ETN decomposes via: C₄H₆N₄O₁₂ → 2N₂ + 4CO₂ + 3H₂O + 0.5O₂ The enthalpy change (ΔH) is calculated using standard heats of formation:

  • ΔH = [Σ(products)] – [Σ(reactants)] = 2.81 × 10⁶ J/mol . DSC and accelerated rate calorimetry (ARC) validate exothermic peaks and activation energies .

Q. How does ETN’s sensitivity compare to PETN and TNT, and what factors contribute to its instability?

  • ETN is 33% more sensitive to friction than PETN due to lower crystal lattice energy .
  • Sensitivity is influenced by particle size (nanoscale particles detonate faster) and crystalline defects .

Q. What role does ETN play as a nitric oxide (NO) donor in biological systems, and how is this studied?

ETN acts as a vasodilator by releasing NO, which activates guanylate cyclase. Research methods include:

  • Electrochemical sensors to measure NO release kinetics in vitro .
  • Cell culture models to assess endothelial relaxation responses .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

Discrepancies arise from differing experimental conditions (e.g., solvent effects in calorimetry). Strategies include:

  • Cross-validating data via ab initio calculations (e.g., Gaussian software) .
  • Standardizing measurement protocols (e.g., NIST-referenced DSC calibration) .

Methodological Recommendations

  • Synthesis optimization : Use a molar ratio of 1:4 (erythritol:HNO₃) and post-synthesis recrystallization in acetone for >95% purity .
  • Safety protocols : Dilute ETN with lactose (1:10 ratio) to mitigate explosion risks during handling .
  • Data validation : Compare experimental results with NIST WebBook entries for critical properties (e.g., vapor pressure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.